molecular formula C10H15NO B1589668 2-(4-Methoxyphenyl)propan-2-amine CAS No. 30568-44-6

2-(4-Methoxyphenyl)propan-2-amine

Cat. No.: B1589668
CAS No.: 30568-44-6
M. Wt: 165.23 g/mol
InChI Key: RITIBMKMOLMSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)propan-2-amine is a secondary amine with a methoxy-substituted aromatic ring. Its molecular formula is C₁₀H₁₅NO (base compound), and it is structurally related to amphetamine derivatives. Key characteristics include:

  • CAS Numbers: 31721-25-2 (base compound) ; 1185579-44-5 (hydrochloride salt) .
  • Molecular Weight: 165.23 g/mol (base); 201.69 g/mol (hydrochloride) .
  • Applications: Serves as a precursor in synthetic chemistry and pharmaceutical intermediates. Derivatives are explored for catalytic and medicinal properties .
  • Safety: The hydrochloride salt is classified with hazards H315 (skin irritation) and H319 (eye irritation) .

Preparation Methods

Reductive Amination of 4-Methoxybenzaldehyde

Overview:
This is a classical and widely used synthetic route where 4-methoxybenzaldehyde serves as the starting material. The aldehyde is reacted with an amine source, typically ammonia or a primary amine, followed by reduction to yield the target amine.

Procedure:

  • Formation of an imine or ketimine intermediate by condensation of 4-methoxybenzaldehyde with ammonia or a primary amine.
  • Reduction of the imine using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).
  • Isolation of the racemic mixture of 2-(4-methoxyphenyl)propan-2-amine.
  • Optional chiral resolution or asymmetric synthesis to obtain enantiomerically enriched product.

Advantages:

  • Straightforward and efficient for laboratory-scale synthesis.
  • Amenable to various amine sources for derivative synthesis.

Limitations:

  • Typically produces racemic mixtures requiring further chiral resolution for enantiopure products.

Research Data:

  • Enzymatic or catalytic chiral resolution methods can improve enantiomeric excess (ee) to >99%.
  • Immobilized whole-cell biocatalysts using ω-transaminases (e.g., ATA-117) have been reported to achieve high enantioselectivity and scalability.

Asymmetric Catalytic Hydrogenation

Overview:
This method focuses on the enantioselective synthesis of the compound using chiral catalysts.

Procedure:

  • Preparation of an imine or related intermediate from 4-methoxyacetophenone and chiral amines such as (S)-(-)-α-methylbenzylamine.
  • Asymmetric hydrogenation using chiral catalysts like Ru-BINAP complexes or rhodium complexes with chiral ligands (e.g., (S)-quinap).
  • Subsequent deprotection or oxidative cleavage steps to yield the enantiomerically enriched this compound.

Advantages:

  • High enantiomeric purity (up to 98-99% ee) achievable.
  • Suitable for pharmaceutical applications requiring stereochemical control.

Limitations:

  • Catalyst cost and sensitivity may limit large-scale application.
  • Requires precise control of reaction conditions.

Research Data:

  • A patent describes a process involving condensation of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine, followed by Pd/C hydrogenation and acid salt formation, yielding high optical purity.
  • Asymmetric hydroboration followed by amination with rhodium complexes achieves 98% optical purity.

Enzymatic Resolution and Biocatalysis

Overview:
Enzymatic methods utilize enzymes such as lipases or transaminases to selectively produce or resolve enantiomers.

Procedure:

  • Use of lipase B enzyme for kinetic resolution of racemic amines to enrich one enantiomer.
  • Application of ω-transaminases in whole-cell immobilized systems to catalyze transamination reactions with high enantioselectivity.

Advantages:

  • Environmentally friendly and mild reaction conditions.
  • High enantiomeric excess and potential for scale-up.

Limitations:

  • Enzyme availability and stability can affect process economics.
  • Some enzymatic methods yield moderate optical purity (~78%) and may require further purification.

Research Data:

  • Immobilized transaminases have been reported to achieve 84–99% enantiomeric excess.
  • Lipase B catalyzed resolution yielded 78% optical purity, which is less suitable for commercial scale.

Organometallic Reagent-Based Synthesis

Overview:
Use of organolithium reagents such as methyllithium to functionalize intermediates.

Procedure:

  • Treatment of intermediates with commercial methyllithium solutions (e.g., 1.6 M in ether) under controlled conditions.
  • Work-up involving extraction, washing, and acidification to isolate the amine hydrochloride salt.

Advantages:

  • Allows introduction of methyl groups or other alkyl substituents at specific positions.
  • Useful in complex synthetic sequences.

Limitations:

  • Requires rigorous moisture-free conditions and careful quenching.
  • Handling of pyrophoric reagents demands expertise.

Research Data:

  • Supplementary materials from Royal Society of Chemistry describe such procedures with detailed extraction and purification steps.

Comparative Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Enantiomeric Purity Scale Suitability Notes
Reductive Amination 4-Methoxybenzaldehyde + Amine NaBH3CN or NaBH4, ammonia or primary amine Racemic; chiral resolution needed Lab to industrial Straightforward; requires chiral resolution
Nitroalkene Reduction 4-Methoxybenzaldehyde + Nitroethane LiAlH4 reduction, HCl for salt formation Racemic Industrial scale feasible Strong reducing agent; robust for salt formation
Asymmetric Catalytic Hydrogenation 4-Methoxyacetophenone + chiral amine Ru-BINAP or Rh-(S)-quinap catalysts, H2 Up to 98-99% ee Pharmaceutical scale High stereocontrol; catalyst cost considerations
Enzymatic Resolution/Biocatalysis Racemic amine intermediates Lipase B, ω-transaminases 78-99% ee Limited by enzyme stability Eco-friendly; variable optical purity
Organolithium Reagent Synthesis Intermediates Methyllithium (1.6 M), controlled quenching Not specified Specialized lab scale Requires moisture-free conditions

Detailed Research Findings and Notes

  • Chiral Purity Analysis: Enantiomeric purity is commonly validated by chiral chromatography techniques such as HPLC or GC using chiral stationary phases. Marfey’s reagent derivatization is also employed for ee determination.

  • Physicochemical Influence: The methoxy substituent increases electron density on the aromatic ring, facilitating electrophilic substitution and influencing reactivity during reductive amination and catalytic hydrogenation.

  • Industrial Considerations: Continuous flow reactors and optimized purification steps such as recrystallization are applied to improve yield and purity at scale, especially for the hydrochloride salt form.

  • Patent Literature: Several patents detail multi-step syntheses involving condensation, hydrogenation, and enzymatic steps, emphasizing the importance of controlling stereochemistry and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxyphenylacetone, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

2-(4-Methoxyphenyl)propan-2-amine has several scientific research applications, including:

Mechanism of Action

The specific mechanism of action of 2-(4-Methoxyphenyl)propan-2-amine is not well-documented. as a derivative of phenethylamine, it may interact with various molecular targets and pathways, including neurotransmitter receptors and enzymes involved in metabolic processes. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

PMMA (1-(4-Methoxyphenyl)-N-methyl-propan-2-amine)

  • Structure : Differs by an N-methyl substitution.
  • Molecular Formula: C₁₁H₁₇NO .
  • Properties : Psychoactive stimulant with serotonergic effects .
  • Key Difference : Methylation at the amine enhances lipophilicity and CNS activity compared to the unmethylated base compound.

N-Benzyl-1-(4-Methoxyphenyl)propan-2-amine

  • Structure : Benzyl group attached to the amine.
  • Molecular Formula: C₁₇H₂₁NO; MW: 255.36 g/mol .
  • Applications : Intermediate in synthesizing Formoterol fumarate (bronchodilator) .
  • Key Difference : Benzyl substitution increases steric bulk, altering receptor binding and metabolic stability.

Catalytically Active Derivatives

Several derivatives from Hirata's 2021 study demonstrate structural modifications for carbon-carbon bond formation :

Compound ID Substituents Physical State Application
3na Quinoline-2-yl and phenyl groups on ethylamine Yellow oil Catalytic reaction intermediate
3ag 3-Methoxyphenyl and phenyl groups Colorless solid Chiral catalyst exploration
3ea Biphenyl and phenyl groups Colorless solid High-resolution NMR studies
  • Key Trend : Bulky aryl groups enhance stereoselectivity in catalytic reactions.

Tellurium-Containing Analog (7c)

  • Structure : 1-((4-Methoxyphenyl)tellanyl)propan-2-amine .
  • Molecular Formula: C₁₀H₁₅NOTe; MW: 308.83 g/mol.
  • Synthesis : Reaction of 2-methylaziridine with ditellane .
  • Key Difference : Tellurium incorporation introduces heavy atom effects, useful in X-ray crystallography.

4-MA-NBOMe

  • Structure : [(2-Methoxyphenyl)methyl][1-(4-methylphenyl)propan-2-yl]amine .
  • Molecular Formula: C₁₈H₂₃NO; MW: 269.39 g/mol.
  • Application : Psychoactive phenethylamine derivative with high receptor affinity .

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Application Reference
2-(4-Methoxyphenyl)propan-2-amine C₁₀H₁₅NO 165.23 None (base structure) Synthetic precursor
PMMA C₁₁H₁₇NO 179.23 N-methyl Psychoactive stimulant
N-Benzyl derivative C₁₇H₂₁NO 255.36 Benzyl amine Pharmaceutical intermediate
Tellurium analog (7c) C₁₀H₁₅NOTe 308.83 Tellurium atom Synthetic chemistry
4-MA-NBOMe C₁₈H₂₃NO 269.39 NBOMe moiety Psychoactive research

Research Findings and Trends

  • Pharmacological Analogs : Methylation (e.g., PMMA) or benzylation (e.g., N-Benzyl derivative) increases CNS activity but varies in safety profiles .
  • Catalytic Utility : Bulky substituents (e.g., 3ag, 3ea) improve enantioselectivity in asymmetric synthesis .
  • Structural Modifications : Heavy atom incorporation (e.g., tellurium in 7c) aids in structural elucidation but complicates toxicity .

Biological Activity

2-(4-Methoxyphenyl)propan-2-amine, also known as 1-(4-methoxyphenyl)propan-2-amine hydrochloride, is a chemical compound with significant biological activity, particularly in the context of neurotransmitter systems. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H16ClN
  • Molecular Weight : 201.69 g/mol
  • Melting Point : 170 - 172 °C
  • Solubility : Soluble in water and various organic solvents

The primary biological activity of this compound is attributed to its interaction with various neurotransmitter systems. Notably, it acts as a selective serotonin releasing agent (SSRA) and has shown affinity for:

  • Serotonin Transporter (SERT)
  • Dopamine Transporter (DAT)
  • Synaptic Vesicular Amine Transporter
  • Alpha-1A and Alpha-2A Adrenergic Receptors

This compound modulates serotonergic pathways in the brain, influencing mood and cognitive functions.

Biochemical Pathways

The compound interacts with several enzymes and proteins, influencing their activity:

  • Monoamine Oxidase (MAO) : Acts as a substrate leading to the production of metabolites that can further interact with other biomolecules.
  • Gene Expression : Alters the expression of genes involved in neurotransmitter synthesis and degradation.

Cellular Effects

Research indicates that this compound affects various cell types by modulating:

  • Cell Signaling Pathways
  • Cellular Metabolism

At low doses, it enhances neurotransmission and cognitive function, while higher doses may lead to different cellular responses.

In Vitro Studies

In laboratory settings, the compound's effects on neurotransmission were evaluated using various cell lines. It was found to enhance serotonin release significantly compared to controls.

In Vivo Studies

Animal models demonstrated that administration of the compound resulted in improved cognitive performance in tasks assessing memory and learning. The dosage effects varied, showing enhanced effects at lower concentrations.

Case Studies

  • Neurotransmitter Interaction : A study indicated that this compound significantly increased serotonin levels in rat brains, correlating with improved mood-related behaviors.
  • Cognitive Enhancement : In a controlled trial involving mice, subjects administered the compound showed marked improvements in maze navigation tasks compared to untreated groups.

Summary of Biological Activity

Activity TypeDescription
Serotonin Release AgentActs selectively on serotonin transporters
Dopaminergic EffectsModulates dopamine levels affecting mood and cognition
Gene Expression ModulationAlters genes related to neurotransmitter synthesis
Cognitive EnhancementImproves learning and memory in animal models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)propan-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 4-methoxybenzaldehyde with a primary amine (e.g., methylamine) using reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). Key variables include pH (optimized at ~6–7 for NaBH₃CN), solvent polarity (e.g., methanol or ethanol), and stoichiometric ratios. Yields range from 60–85% depending on purity of starting materials and reaction time (typically 12–24 hrs) .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃, δ ~3.7 ppm) and amine (-NH₂, δ ~1.3 ppm) groups.
  • Mass spectrometry (MS) : Molecular ion peak at m/z 165.23 (C₁₀H₁₅NO) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, verifying bond angles and stereochemistry .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : Studies highlight antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) via membrane disruption assays. Serotonergic activity is also noted in vitro, with IC₅₀ values ~50 nM for serotonin transporter (SERT) inhibition in neuronal cell models .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound enantiomers?

  • Methodological Answer : The (R)-enantiomer exhibits higher SERT inhibition (IC₅₀ ~30 nM) compared to the (S)-form (IC₅₀ ~200 nM), as shown via chiral HPLC separation and in vitro binding assays. Stereochemical purity (>99%) is critical; use chiral auxiliaries (e.g., L-tartaric acid) during synthesis or enzymatic resolution .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

  • Methodological Answer : Impurities like unreacted 4-methoxybenzaldehyde (<0.1%) require UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and ESI+ mode. Method validation follows ICH Q2(R1) guidelines, ensuring LOQ ≤10 ppb. Contradictions in purity data often stem from solvent residue (e.g., methanol) in GC-FID analyses .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?

  • Methodological Answer : Catalytic asymmetric reductive amination with Ru-BINAP complexes achieves ~90% ee. Reaction parameters:

  • Temperature: 0–5°C to minimize racemization.
  • Solvent: Tetrahydrofuran (THF) enhances catalyst stability.
  • Pressure: H₂ gas (5 bar) for hydrogenation .

Q. How do substituent modifications (e.g., fluoro vs. methoxy) alter receptor binding affinity?

  • Methodological Answer : Comparative molecular docking (AutoDock Vina) shows the methoxy group enhances π-π stacking with SERT’s Phe341 residue (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for 4-fluoro analogs). In vivo microdialysis in rodents confirms increased extracellular serotonin (250% baseline) for methoxy derivatives .

Q. Data Analysis & Contradictions

Q. How to resolve discrepancies in reported antimicrobial efficacy across studies?

  • Methodological Answer : Variations arise from:

  • Strain variability : Use ATCC reference strains (e.g., S. aureus ATCC 25923) and standardized CLSI broth microdilution.
  • Solubility : DMSO concentration ≤1% to avoid false negatives.
  • Meta-analyses (RevMan software) adjust for heterogenicity in published MIC values .

Q. Why do crystallographic data sometimes conflict with computational models?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C-N: 1.47 Å experimental vs. 1.42 Å DFT) stem from crystal packing forces. Validate with periodic DFT (VASP) incorporating van der Waals corrections. SHELXL refinement with Hirshfeld surface analysis improves accuracy .

Q. Safety & Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles.
  • Storage : Inert atmosphere (N₂), 2–8°C, desiccated.
  • Spills : Neutralize with 10% acetic acid, absorb with vermiculite.
    GHS hazards: H315 (skin irritation), H319 (eye damage) .

Properties

IUPAC Name

2-(4-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITIBMKMOLMSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451635
Record name 2-(4-methoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30568-44-6
Record name 2-(4-methoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.58 g of platinum oxide were added to a solution of 21.0 g of 1-(4-methoxyphenyl)-1-methylethyl azide [prepared as described in step (a) above] in 100 ml of methanol. The reaction mixture was then stirred for 5 hours under a stream of hydrogen. At the end of this time, the mixture was filtered, diluted with methylene chloride, and washed with an aqueous solution of sodium hydrogencarbonate, with water and with a saturated aqueous solution of sodium chloride, in that order. It was then dried over anhydrous magnesium sulfate, and concentrated by evaporation under reduced pressure, to give 17.2 g ¢yield 95%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-methoxyphenyl)-1-methylethyl azide
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.58 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)propan-2-amine
Reactant of Route 3
2-(4-Methoxyphenyl)propan-2-amine
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxyphenyl)propan-2-amine
Reactant of Route 5
2-(4-Methoxyphenyl)propan-2-amine
Reactant of Route 6
2-(4-Methoxyphenyl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.